Aurodox - 12704-90-4

Aurodox

Catalog Number: EVT-260763
CAS Number: 12704-90-4
Molecular Formula: C44H62N2O12
Molecular Weight: 811.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aurodox is an antibiotic obtained from a streptomyces variant considered as possibly effective against streptococcus pyogenes infections. It may promote growth in poultry.
Antibiotic obtained from a Streptomyces variant considered as possibly effective against Streptococcus pyogenes infections. It may promote growth in poultry.

Mocimycin (Kirromycin)

Compound Description: Mocimycin, also known as kirromycin, is a natural product structurally similar to Aurodox. It is produced by various Streptomyces species and acts as an inhibitor of bacterial protein synthesis by targeting elongation factor Tu (EF-Tu) [, , , , ]. Mocimycin lacks the N-methyl group present in the pyridone ring of Aurodox [, ].

Kirromycin Oxime

Compound Description: Kirromycin oxime is a synthetic derivative of kirromycin where the ketone group in the side chain is replaced by an oxime group []. It retains the ability to inhibit protein biosynthesis and interacts with EF-Tu [].

Relevance: While Kirromycin oxime shares the core structure with Aurodox and exhibits similar effects on EF-Tu, its activity is weaker compared to both Aurodox and Kirromycin []. This highlights the importance of specific functional groups in influencing the potency of these compounds.

Aurodox 2,4-Dinitrophenylhydrazone

Compound Description: Aurodox 2,4-dinitrophenylhydrazone is another synthetic analog of Aurodox. It is formed by reacting Aurodox with 2,4-dinitrophenylhydrazine, resulting in the derivatization of the ketone group in the side chain [, ]. This derivative retains the ability to inhibit protein synthesis [].

Aurodox Carbamoyl-Methyl Ether

Compound Description: This synthetic analog of Aurodox is created by derivatizing the acid hydroxy group of Aurodox []. It retains the ability to inhibit poly(U)-directed poly(phenylalanine) synthesis in E. coli in vitro systems [].

Relevance: This derivative provides further evidence that modifications at the acid hydroxy and keto groups of Aurodox do not affect its fundamental ability to inhibit protein synthesis, reinforcing the notion that these groups may not be directly involved in binding to the target site on EF-Tu [].

O-Acyl Aurodox Esters

Compound Description: This group of Aurodox derivatives involves the esterification of the hydroxyl group of the 4-hydroxy-1-methyl-2(1H)pyridinone moiety []. These esters demonstrate antibacterial activity in vitro and promote growth in poultry [].

O-Acylgoldinamines

Compound Description: These compounds are generated by treating O-Acyl Aurodox Esters with acetic acid, leading to the formation of O-Acylgoldinamines []. These derivatives do not show significant antimicrobial or growth-promoting properties [].

Relevance: The lack of significant biological activity observed with O-Acylgoldinamines compared to Aurodox and its O-Acyl esters suggests that the presence of the intact goldinonic acid moiety, or a closely related derivative, is crucial for the biological activity of this class of compounds [].

N-Acylgoldinamines

Compound Description: These compounds are derivatives of Aurodox where the nitrogen of the goldinamine moiety is acylated. They can be synthesized through various routes involving the manipulation of protecting groups []. N-Acylgoldinamines do not exhibit significant antimicrobial or growth-promoting properties [].

Relevance: The absence of significant biological activity in N-Acylgoldinamines further supports the critical role of the unmodified goldinonic acid moiety for the biological activity of Aurodox and related compounds [].

Goldinamine

Compound Description: Goldinamine is a derivative of Aurodox produced by treating Aurodox with acetic acid, resulting in the removal of an acyl group []. It does not exhibit significant antimicrobial or growth-promoting properties [].

Relevance: The lack of activity observed with Goldinamine further reinforces the importance of the intact goldinonic acid moiety for the biological activity of Aurodox and its analogs [].

Efrotomycin

Compound Description: Efrotomycin is a structurally complex antibiotic belonging to the elfamycin family, similar to Aurodox. It is a glycoside of Aurodox, with a disaccharide attached to the 4-hydroxyl group of the hexahydropyran substructure []. Efrotomycin is produced by Nocardia lactamdurans and is primarily used as a growth promoter in the animal industry [].

Phenelfamycin A

Compound Description: Phenelfamycin A is an elfamycin antibiotic that lacks the pyridone ring found in Aurodox and Kirromycin []. Despite this structural difference, it can still inhibit poly(U)-dependent poly(Phe) synthesis and stimulate EF-Tu-associated GTPase activity, although at higher concentrations than Aurodox [].

Unphenelfamycin

Compound Description: Unphenelfamycin is another elfamycin antibiotic lacking the pyridone ring, similar to Phenelfamycin A []. It exhibits similar activity to Phenelfamycin A, inhibiting poly(U)-dependent poly(Phe) synthesis and stimulating EF-Tu-associated GTPase activity at higher concentrations compared to Aurodox [].

L-681,217

Compound Description: L-681,217 is an elfamycin antibiotic that, like Phenelfamycin A and Unphenelfamycin, lacks the characteristic pyridone ring of Aurodox and Kirromycin []. It exhibits weaker inhibition of poly(U)-dependent poly(Phe) synthesis and stimulation of EF-Tu-associated GTPase activity compared to Aurodox [].

SB22484

Compound Description: SB22484 represents a complex of four isomeric compounds within the Aurodox antibiotic group, produced by Streptomyces sp. NRRL 15496 [, ]. These isomers, existing in two pairs, equilibrate in aqueous solutions []. SB22484 shows potent activity against Neisseria gonorrhoeae and Neisseria meningitidis [].

Heneicomycin

Compound Description: Heneicomycin, also known as antibiotic A21A, is produced by Streptomyces filipinensis and is considered equivalent to 3-deoxyaurodox [, ]. This makes it structurally similar to Aurodox but lacking the hydroxyl group at position 30 of the aurodox structure []. Heneicomycin exhibits activity against both Gram-positive and Gram-negative bacteria [].

Factumycin

Compound Description: Factumycin (antibiotic A40A) is produced by Streptomyces lavendulae and belongs to the same group as Aurodox, Kirromycin, Efrotomycin, Mocimycin, and Heneicomycin []. It exhibits activity against both Gram-positive and Gram-negative bacteria and can be used as a growth-promoting agent for animals [].

UK-69,753

Compound Description: UK-69,753 is a novel antibiotic isolated from Amycolatopsis orientalis strain N731-15. It is a glycoside of Factumycin, further extending the structural diversity within this antibiotic family []. UK-69,753 exhibits potent activity against the swine pathogen Treponema hyodysenteriae, both in vitro and in vivo [].

Kirrothricin

Compound Description: Kirrothricin is a narrow-spectrum antibiotic produced by Streptomyces cinnamomeus strain Tu 89 []. Its chemical structure, biological activity, and mode of action link it to the Kirromycin/Aurodox group [].

6'-Deoxyallosyl Aurodox

Compound Description: This compound is a monosaccharide form of Aurodox that serves as an intermediate in the biosynthesis of Efrotomycin []. It is formed by the glycosylation of Aurodox with a specific sugar moiety.

3'-O-Anthraniloyl-GDP (anl-GDP)

Compound Description: This is a fluorescent analog of GDP that binds to EF-Tu with even higher affinity than natural GDP []. The binding leads to an increase in fluorescence anisotropy and energy transfer between the protein and the labeled nucleotide [].

Relevance: anl-GDP serves as a valuable tool for studying the interaction of Aurodox with EF-Tu. Researchers have shown that in the presence of Aurodox, the exchange kinetics between EF-Tu-bound anl-GDP and natural GDP become faster []. This suggests that Aurodox influences the dynamics of nucleotide binding to EF-Tu, potentially contributing to its inhibitory effects.

Synthesis Analysis

Methods of Synthesis

The biosynthesis of aurodox involves a complex gene cluster that encodes for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. The key steps include:

  • Polyketide Backbone Formation: The biosynthetic gene cluster includes five large PKS units that construct the polyketide backbone through Claisen condensation reactions. These reactions utilize acetyl coenzyme A as a substrate .
  • Tailoring Enzymes: Following the backbone formation, specific tailoring enzymes modify the molecule, incorporating various functional groups necessary for biological activity .

Technical Details

The total synthesis of aurodox has been explored through various synthetic strategies, including the preparation of key intermediates such as cyclic hemiacetal-lactones. These intermediates play critical roles in constructing the final compound through carefully designed reaction pathways .

Molecular Structure Analysis

Structure

Aurodox's molecular structure features a polyketide backbone with a pyridone moiety. The specific arrangement of carbon, nitrogen, and oxygen atoms contributes to its biological activity. The molecular formula is C₁₄H₁₅N₃O₄, and it has a molecular weight of approximately 293.29 g/mol.

Data

Mass spectrometric analysis has confirmed the presence of aurodox with a molecular ion peak at m/z 793, indicating successful biosynthesis from Streptomyces cultures .

Chemical Reactions Analysis

Reactions

Aurodox has been shown to interact with various biological targets, particularly inhibiting the type III secretion systems in pathogenic bacteria. This inhibition leads to reduced virulence factor expression, thereby decreasing bacterial pathogenicity .

Technical Details

The mechanism by which aurodox exerts its effects involves downregulation of specific genes associated with bacterial virulence. This process is critical for understanding how aurodox can be used therapeutically against infections caused by enteropathogenic and enterohemorrhagic strains of Escherichia coli .

Mechanism of Action

Aurodox functions primarily by inhibiting type III secretion systems in bacteria. This system is crucial for the injection of virulence factors into host cells, facilitating infection and disease progression. By interfering with this mechanism, aurodox effectively reduces bacterial virulence.

Process and Data

The inhibition process involves binding to components of the secretion system, leading to decreased expression and functionality. Studies have demonstrated that treatment with aurodox significantly lowers the expression levels of key genes involved in this system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aurodox is typically presented as a crystalline solid.
  • Solubility: It exhibits varying solubility in organic solvents and water.

Chemical Properties

  • Stability: Aurodox is sensitive to light and heat, which can affect its stability.
  • Reactivity: It can participate in various chemical reactions typical for polyketides, including acylation and condensation reactions.

Relevant analyses indicate that its stability and reactivity are crucial for its efficacy as an antibiotic agent .

Applications

Aurodox has significant potential in scientific research and therapeutic applications:

  • Antibiotic Development: Its ability to inhibit type III secretion systems positions it as a candidate for developing new antibiotics against resistant bacterial strains.
  • Research Tool: Aurodox serves as an important tool for studying bacterial pathogenesis and secretion mechanisms, providing insights into microbial interactions with host organisms.
Biosynthesis and Genetic Characterization of Aurodox

Genomic Architecture of Streptomyces goldiniensis Aurodox Biosynthetic Gene Cluster (BGC)

The aurodox biosynthetic gene cluster (BGC) resides within the genome of Streptomyces goldiniensis ATCC 21386, a soil-derived actinobacterium first isolated in Bermuda. Hybrid sequencing (Illumina, PacBio, Oxford Nanopore) revealed a linear genome of ~10 Mbp with 71% G+C content, organized into nine contigs. Within this genome, 36 putative BGCs were identified, with the aurodox BGC localized to a 271 kb "supercluster"-rich region (positions 4,213,370–4,484,508). The aurodox-specific BGC spans 87 kb and comprises 25 open reading frames (ORFs), including 23 core biosynthetic genes and two unique genes (aurM* and aurQ). This hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) cluster features five PKS units, one NRPS module, and tailoring enzymes (Table 1) [1] [3].

Table 1: Core Genes in the Aurodox BGC

GeneFunctionHomology to Kirromycin BGC
aurAI-AVIType I PKS subunits94–100%
aurBNon-ribosomal peptide synthetase98%
aurM*SAM-dependent O-methyltransferaseNo homolog
aurXDieckmann cyclase98%
aurRTetR-family transcriptional regulator56%
aurQHypothetical proteinNo homolog

Functional validation confirmed the cluster's role: Heterologous expression in Streptomyces coelicolor M1152 yielded aurodox, while disruption of the primary PKS gene (aurAI) abolished production [1] [4].

Comparative Analysis with Kirromycin BGC in Streptomyces collinus Tϋ 365

Aurodox and kirromycin share structural similarity but differ by a single methyl group on the pyridone moiety. Their BGCs exhibit 60–100% amino acid homology in 23 conserved genes, yet display critical organizational differences:

  • Gene Order: The S. collinus kirromycin BGC (kir) lacks the aurM* and aurQ genes. The S. goldiniensis cluster inverts the NRPS/PKS module order and rearranges tailoring enzymes [1].
  • Unique Genes: aurM* (methyltransferase) and aurQ (hypothetical protein) are absent in the kirromycin BGC. aurR (regulator) shows only 56% similarity to kirR [1].
  • Evolutionary Divergence: The BGCs likely arose from gene duplication and rearrangement events. AntiSMASH analysis confirmed the aurodox BGC shares 40% similarity with the kirromycin cluster, suggesting divergent evolution from a common ancestral pathway [1] [3].

Enzymatic Pathways in Hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) Systems

Aurodox biosynthesis employs a trans-AT PKS/NRPS hybrid system combining cis- and trans-acting acyltransferases. The pathway involves four stages:

  • Backbone Assembly:
  • Module 1 (AurAI): Loads propionate starter unit and extends with malonate.
  • Modules 2–5 (AurAII-AurAVI): Incorporate ethylmalonate and methylmalonate extender units.
  • NRPS Module (AurB): Condenses glycine to form the pyridone ring [1] [4].
  • Cyclization and Release:
  • AurX catalyzes Dieckmann cyclization to release the core scaffold as kirromycin [1].
  • Tailoring Reactions:
  • AurOII (P450 hydroxylase) oxidizes C-20.
  • AurM methylates the C-12 carboxyl group.
  • AurCI/CII add malonyl and ethylmalonyl side chains [1] [4].

Table 2: Key Enzymes in Aurodox Assembly

Enzyme ClassRepresentative GenesFunction
Trans-AT PKSaurAI, aurAII, aurAIVPolyketide chain extension
NRPSaurBGlycine incorporation and condensation
Cytochrome P450aurOIIC-20 hydroxylation
SAM-dependent MTaurMC-12 methylation
Dieckmann cyclaseaurXPyridone ring cyclization

Methylation by AurM*: Final Step in Aurodox Biosynthesis and Functional Implications

The terminal step in aurodox biosynthesis is the S-adenosylmethionine (SAM)-dependent methylation of kirromycin’s pyridone group, catalyzed by AurM*. Critical evidence includes:

  • Heterologous Expression: Introducing aurM* into S. collinus Tϋ 365 (a kirromycin producer) yielded methylated kirromycin, confirming AurM*’s substrate flexibility and role [1] [4].
  • Anti-Virulence Specificity: Methylation confers T3SS inhibitory activity. Kirromycin lacks this activity, demonstrating that AurM*-mediated modification shifts the biological function from general EF-Tu inhibition to targeted anti-virulence [1] [5].
  • Biotechnological Implications: AurM* is a candidate for engineering novel elfamycins. Its expression in kirromycin-producing strains enables semi-synthesis of aurodox analogs with enhanced anti-EHEC properties [1] [4].

Table 3: Impact of AurM-Mediated Methylation*

PropertyKirromycinAurodox
Pyridone methylationAbsentPresent
EF-Tu inhibitionYesYes
T3SS inhibition (EHEC/EPEC)NoYes
Shiga toxin inductionYesNo

This methylation step is biologically strategic: It enables aurodox to inhibit EHEC virulence (via Ler downregulation) without inducing Shiga toxin—a critical safety advantage over conventional antibiotics [1] [5].

Properties

CAS Number

12704-90-4

Product Name

Aurodox

IUPAC Name

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide

Molecular Formula

C44H62N2O12

Molecular Weight

811.0 g/mol

InChI

InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32?,35?,36?,37-,38+,39?,40?,44?/m1/s1

InChI Key

NTAHMPNXQOYXSX-WTEFLBKUSA-N

SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Aurodox; NSC 233989; NSC-233989; NSC233989.

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C(C([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)/C=C/C=C\C)(C)C)O)O)O

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